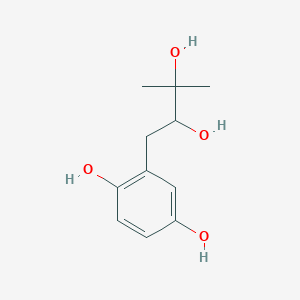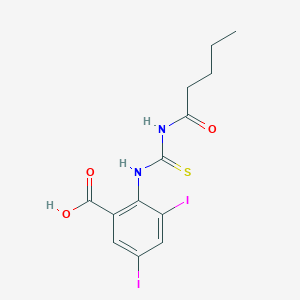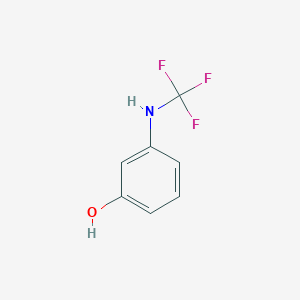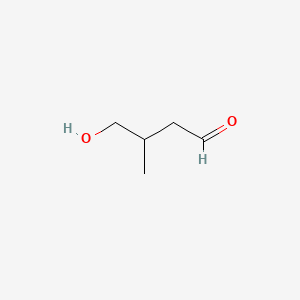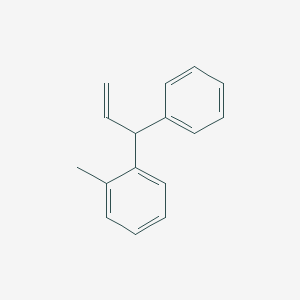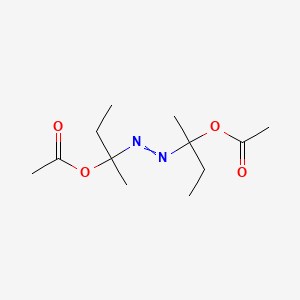
1,1'-Azobis(1-methylpropyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Azobis(1-methylpropyl) diacetate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as radical initiators in various chemical reactions, particularly in polymerization processes. This compound is known for its ability to decompose and generate free radicals, which makes it valuable in initiating radical polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Azobis(1-methylpropyl) diacetate can be synthesized through a reaction involving the corresponding azo compound and acetic anhydride. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general synthetic route involves the following steps:
Formation of the azo compound: The starting material, 1-methylpropylamine, undergoes a diazotization reaction to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with another molecule of 1-methylpropylamine to form the azo compound.
Acetylation: The azo compound is acetylated using acetic anhydride to yield 1,1’-Azobis(1-methylpropyl) diacetate.
Industrial Production Methods
In industrial settings, the production of 1,1’-Azobis(1-methylpropyl) diacetate involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
1,1’-Azobis(1-methylpropyl) diacetate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Radical polymerization: Initiates the polymerization of monomers to form polymers.
Oxidation: The free radicals can react with oxygen to form peroxides.
Substitution: The free radicals can substitute hydrogen atoms in organic molecules.
Common Reagents and Conditions
Radical polymerization: Typically carried out in the presence of monomers such as styrene, methyl methacrylate, or acrylonitrile. The reaction is often conducted at elevated temperatures (50-80°C) to facilitate the decomposition of the azo compound.
Oxidation: Requires the presence of oxygen or other oxidizing agents. The reaction conditions may vary depending on the desired product.
Substitution: Involves the use of organic substrates that can undergo radical substitution reactions. The reaction conditions are optimized to ensure the stability of the free radicals.
Major Products Formed
Polymers: The primary products formed during radical polymerization reactions.
Peroxides: Formed during oxidation reactions.
Substituted organic compounds: Formed during radical substitution reactions.
科学的研究の応用
1,1’-Azobis(1-methylpropyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.
Biology: Utilized in the preparation of polymeric nanoparticles for drug delivery and other biomedical applications.
Medicine: Investigated for its potential use in controlled drug release systems and as a component in medical devices.
Industry: Applied in the production of plastics, adhesives, coatings, and other polymer-based materials.
作用機序
The mechanism of action of 1,1’-Azobis(1-methylpropyl) diacetate involves the decomposition of the azo compound to generate free radicals. The decomposition process can be represented as follows: [ \text{R-N=N-R} \rightarrow 2 \text{R} \cdot ] where R represents the 1-methylpropyl group. The generated free radicals can then initiate radical polymerization reactions by reacting with monomers to form polymer chains. The free radicals can also participate in other radical-mediated reactions, such as oxidation and substitution.
類似化合物との比較
1,1’-Azobis(1-methylpropyl) diacetate can be compared with other azo compounds, such as:
2,2’-Azobis(2-methylpropionitrile):
1,1’-Azobis(cyclohexanecarbonitrile): Another azo compound used as a radical initiator, particularly in organic solvents.
2,2’-Azobis(2-methylbutyronitrile): Used for initiation of reactions taking place in organic solvents.
The uniqueness of 1,1’-Azobis(1-methylpropyl) diacetate lies in its specific decomposition temperature and the nature of the free radicals it generates, which can influence the kinetics and outcomes of the reactions it initiates.
特性
CAS番号 |
57908-48-2 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.31 g/mol |
IUPAC名 |
2-(2-acetyloxybutan-2-yldiazenyl)butan-2-yl acetate |
InChI |
InChI=1S/C12H22N2O4/c1-7-11(5,17-9(3)15)13-14-12(6,8-2)18-10(4)16/h7-8H2,1-6H3 |
InChIキー |
ATFXTFMLMZLRII-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(N=NC(C)(CC)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


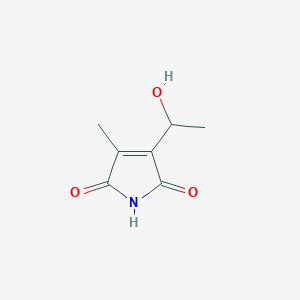

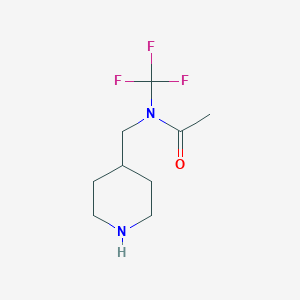
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)



